molecular formula C13H19IO5S B1415526 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate CAS No. 2206610-38-8

2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B1415526
CAS No.: 2206610-38-8
M. Wt: 414.26 g/mol
InChI Key: MUNUTWBWOVFPOZ-UHFFFAOYSA-N
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Description

2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a toluene-4-sulfonic acid moiety attached to a 2-[2-(2-iodoethoxy)-ethoxy]-ethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester typically involves the reaction of toluene-4-sulfonic acid with 2-[2-(2-iodoethoxy)-ethoxy]-ethanol. The reaction is carried out in the presence of a suitable catalyst, such as potassium carbonate, and a solvent like N,N-dimethylformamide. The reaction conditions are optimized to ensure high yield and purity of the product .

Industrial Production Methods: On an industrial scale, the production of toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester involves similar synthetic routes but with larger quantities of reactants and more efficient reaction setups. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and higher production rates .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Substituted ethers or amines.

    Esterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester involves its ability to undergo nucleophilic substitution and esterification reactions. The sulfonic acid group acts as an electron-withdrawing group, making the ester more susceptible to nucleophilic attack. The iodine atom in the 2-[2-(2-iodoethoxy)-ethoxy]-ethyl group can be easily replaced by other nucleophiles, facilitating the formation of various derivatives .

Comparison with Similar Compounds

Uniqueness: 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is unique due to the presence of the 2-[2-(2-iodoethoxy)-ethoxy]-ethyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in nucleophilic substitution reactions and as a labeling reagent in biological research .

Properties

IUPAC Name

2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IO5S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNUTWBWOVFPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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